Structural Differentiation: 3,5-Dimethylpiperidine versus 3-Methylpiperidine Sulfonamide Moiety
The target compound incorporates a 3,5-dimethylpiperidine ring, whereas the closest commercially cataloged analog N-(3-acetylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683763-38-4) contains a single methyl substituent at position 3. The additional methyl group at position 5 in the target compound increases calculated lipophilicity (estimated ΔcLogP ≈ +0.5) and introduces greater steric shielding around the sulfonamide nitrogen . This structural difference is meaningful because the distal methyl group at C5 projects into a region of space that, in enzyme or receptor binding pockets, may engage in additional hydrophobic contacts or sterically restrict binding conformations not accessible to the mono-methyl analog .
| Evidence Dimension | Structural descriptor: number and position of methyl substituents on piperidine ring |
|---|---|
| Target Compound Data | 3,5-Dimethylpiperidine (two methyl groups at positions 3 and 5); molecular formula C22H26N2O4S; MW 414.52 |
| Comparator Or Baseline | CAS 683763-38-4: 3-Methylpiperidine (single methyl at position 3); molecular formula C21H24N2O4S; MW 400.49 |
| Quantified Difference | ΔMW = +14.03 Da; ΔCH2 = one additional methylene equivalent; estimated ΔcLogP ≈ +0.5 to +0.6 |
| Conditions | Calculated physicochemical properties; no experimental head-to-head bioassay data available for either compound |
Why This Matters
For procurement decisions in SAR campaigns or focused screening, the 3,5-dimethyl substitution represents a distinct chemical space point; selecting the 3-methyl analog would alter both steric and lipophilic character, potentially leading to different hit or lead profiles.
